5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . The compound’s structure consists of a fused pyrazole and pyrimidine ring system, which provides it with a rigid and planar configuration.
Mechanism of Action
Target of Action
The primary target of 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with its target, CDK2, leading to significant inhibitory activity . It’s suggested that this compound may bind to the active site of CDK2, inhibiting its function and leading to cell cycle arrest . Additionally, this compound has been found to activate large-conductance Ca2±activated K+ (BKCa) channels, which can influence various cellular processes .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound prevents the progression from the G1 phase to the S phase of the cell cycle . This can lead to cell cycle arrest and potentially induce apoptosis in cancer cells . The activation of BKCa channels can also influence various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit cdk2 and activate bkca channels suggests it can effectively interact with its targets within the cell
Result of Action
The compound’s action results in significant inhibitory activity against CDK2, leading to cell cycle arrest . This can potentially induce apoptosis in cancer cells . Additionally, the activation of BKCa channels can influence various cellular processes, including cell proliferation and apoptosis .
Biochemical Analysis
Biochemical Properties
Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant interactions with various enzymes and proteins .
Cellular Effects
For instance, a compound named QO-40, which is a derivative of pyrazolo[1,5-a]pyrimidin-7-one, has been found to stimulate Ca2±activated K+ current (IK(Ca)) in pituitary GH3 lactotrophs .
Preparation Methods
The synthesis of 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of chloromethyl ketones with pyrazole derivatives under specific conditions . The reaction typically requires a catalyst, such as copper, and may involve microwave-assisted synthesis to improve yield and reduce reaction time . Industrial production methods often utilize scalable processes that ensure high purity and yield of the final product.
Chemical Reactions Analysis
5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include copper catalysts, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique photophysical properties make it a candidate for use in organic electronics and photonic devices.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:
- 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
- 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one
- 6-(Chloromethyl)-2-(2-pyrazinyl)-4(3H)-pyrimidinone
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific chloromethyl and methyl groups, which confer distinct properties and applications.
Properties
CAS No. |
478077-92-8 |
---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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